(2-Aminobutyl)(methyl)amine
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Overview
Description
(2-Aminobutyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a structure where a butyl group and a methyl group are attached to the nitrogen atom. It is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound is through the nucleophilic substitution of haloalkanes.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of nitriles or imines.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized products.
Reduction: It can also be reduced to form primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution Reagents: Haloalkanes and other alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can yield corresponding oxides or nitro compounds.
Reduction Products: Reduction can produce primary amines or other reduced nitrogen-containing compounds.
Substitution Products: Substitution reactions can yield a variety of alkylated amines.
Scientific Research Applications
(2-Aminobutyl)(methyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(methyl)amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness:
Properties
Molecular Formula |
C5H14N2 |
---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
1-N-methylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)4-7-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
RJWRAYIIAQIXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC)N |
Origin of Product |
United States |
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